2-Methylcyclobut-1-ene-1-carboxylic acid
Description
2-Methylcyclobut-1-ene-1-carboxylic acid is a strained cyclic carboxylic acid featuring a four-membered cyclobutene ring substituted with a methyl group at position 2 and a carboxylic acid moiety at position 1. Cyclobutene rings are inherently strained due to their small size, which often enhances reactivity, while the carboxylic acid group contributes to acidity and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-methylcyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(4)6(7)8/h2-3H2,1H3,(H,7,8) |
InChI Key |
JPSQOKMURYHGDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclobut-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the cyclization of 2-methyl-1,3-butadiene with maleic anhydride followed by hydrolysis can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Methylcyclobut-1-ene-1-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclobut-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylcyclobut-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylcyclobut-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds for Comparison:
3,3-Dimethylcyclobut-1-enecarboxylic acid (CAS 33786-47-9): A cyclobutene derivative with two methyl groups at position 3 and a carboxylic acid at position 1.
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): A six-membered aromatic pyrimidine ring substituted with chlorine and methyl groups, along with a carboxylic acid.
Research Findings and Limitations
- Reactivity Trends : Cyclobutene carboxylic acids exhibit higher reactivity than pyrimidine analogs but lack the latter’s versatility in drug design.
- Data Gaps : Direct experimental data on 2-methylcyclobut-1-ene-1-carboxylic acid is scarce, necessitating extrapolation from structural analogs. Computational studies (e.g., DFT calculations) could further clarify its electronic properties.
- Safety Considerations : The methyl substituent in the target compound may alter toxicity profiles compared to dimethyl or chloro-substituted analogs, warranting dedicated toxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
